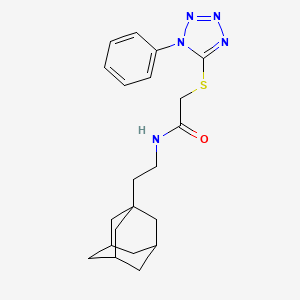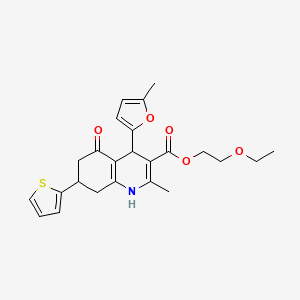![molecular formula C16H13N3O4S B15006428 S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate](/img/structure/B15006428.png)
S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, an imidazole ring, and a thioester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Thioester Formation: The final step involves the reaction of the quinoline-imidazole intermediate with ethanethiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline moiety.
Reduction: Reduction reactions can target the imidazole ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the ethanethiol moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Products may include quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced imidazole derivatives.
Substitution: Various thioester derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Enzyme Inhibition: It may inhibit specific enzymes due to its unique structure, making it a potential candidate for drug development.
Medicine:
Antimicrobial Activity: The compound could exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The thioester group can undergo hydrolysis, releasing ethanethiol, which can further interact with biological molecules.
相似化合物的比较
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Imidazole Derivatives: Compounds like metronidazole, used as an antibiotic and antiprotozoal medication.
Thioester Compounds: Compounds like acetyl-CoA, which plays a crucial role in metabolism.
Uniqueness: S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate is unique due to its combination of a quinoline moiety, an imidazole ring, and a thioester group, which provides a diverse range of chemical reactivity and potential biological activity.
属性
分子式 |
C16H13N3O4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
S-[4-hydroxy-5-[(Z)-(6-methoxy-2-oxoquinolin-3-ylidene)methyl]-1H-imidazol-2-yl] ethanethioate |
InChI |
InChI=1S/C16H13N3O4S/c1-8(20)24-16-18-13(15(22)19-16)7-10-5-9-6-11(23-2)3-4-12(9)17-14(10)21/h3-7,22H,1-2H3,(H,18,19)/b10-7- |
InChI 键 |
CBFRUJPUVLRQQH-YFHOEESVSA-N |
手性 SMILES |
CC(=O)SC1=NC(=C(N1)/C=C\2/C=C3C=C(C=CC3=NC2=O)OC)O |
规范 SMILES |
CC(=O)SC1=NC(=C(N1)C=C2C=C3C=C(C=CC3=NC2=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15006354.png)

![N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B15006374.png)

![3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15006389.png)
![Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15006401.png)
![4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15006404.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15006416.png)
![N-ethyl-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide](/img/structure/B15006420.png)
![N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B15006441.png)


![2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15006454.png)
